serotonin 4 receptor

Gastrointestinal motility 5-HT4 receptor pharmacology Receptor binding assay

Procure Prucalopride, the definitive, first-in-class 5-HT4 receptor agonist. It offers >290-fold selectivity over other receptors and a 24-fold lower hERG liability than cisapride, eliminating off-target confounding in GI motility studies. This guarantees that observed pharmacological effects are specifically 5-HT4-mediated, unlike less selective alternatives like tegaserod or mosapride.

Molecular Formula C16H17ClHgN2O5S
Molecular Weight 0
CAS No. 158165-40-3
Cat. No. B1174765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameserotonin 4 receptor
CAS158165-40-3
Synonymsserotonin 4 receptor
Molecular FormulaC16H17ClHgN2O5S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prucalopride (CAS 179474-81-8) – A Selective 5-HT4 Receptor Agonist with Superior Receptor Binding Profile


Prucalopride is a first-in-class benzofuran derivative and a potent, selective 5-HT4 receptor agonist [1]. It exhibits high binding affinity for human 5-HT4 receptor isoforms (pKi 8.60 and 8.10 for 5-HT4a and 5-HT4b, respectively) with >290-fold selectivity over other receptors, making it a valuable tool for gastrointestinal motility research [1]. Its distinct pharmacological profile, including a favorable cardiac safety margin, differentiates it from earlier-generation 5-HT4 agonists like cisapride and tegaserod [2].

Why Substituting Prucalopride with Other 5-HT4 Agonists Can Compromise Research Integrity


5-HT4 receptor agonists are a heterogeneous class with marked differences in receptor binding affinity, functional efficacy, splice variant selectivity, and off-target liability profiles [1]. Generic substitution with agents like cisapride, mosapride, or tegaserod can introduce confounding variables, including significant hERG channel blockade (cisapride IC50: 240 nM) versus minimal effects (mosapride), or divergent intrinsic activities at gastrointestinal 5-HT4 receptors [1]. Prucalopride's >290-fold selectivity and lack of relevant affinity for 5-HT2A, 5-HT2B, 5-HT3, muscarinic, or nicotinic receptors ensure that observed pharmacological effects are specifically attributable to 5-HT4 receptor activation, unlike less selective alternatives [2].

Quantitative Comparative Evidence: Prucalopride vs. Other 5-HT4 Agonists


Superior Binding Affinity: Prucalopride Exhibits Higher Affinity for Human 5-HT4 Receptors than Mosapride and Tegaserod

Prucalopride demonstrates significantly higher binding affinity for human 5-HT4 receptors compared to mosapride. In competitive binding assays using [3H]-GR113808 on recombinant human 5-HT4 receptors, prucalopride had a Ki value of 2.5 nM for 5-HT4a and 8 nM for 5-HT4b [1]. In contrast, mosapride exhibited a Ki of 347 nM at the human 5-HT4d receptor [2], indicating that prucalopride is approximately 139-fold more potent at the 5-HT4a subtype. This translates to a >290-fold selectivity margin for prucalopride over other receptors [1].

Gastrointestinal motility 5-HT4 receptor pharmacology Receptor binding assay

Reduced Cardiac Liability: Prucalopride's hERG Channel Inhibition is >20-Fold Weaker than Cisapride's

Prucalopride exhibits a substantially reduced proarrhythmic potential compared to the withdrawn 5-HT4 agonist cisapride. In patch-clamp studies on hERG-transfected HEK293 cells, prucalopride inhibited hERG currents with an IC50 of 5.7 μM [1]. Cisapride, in contrast, potently blocked hERG with an IC50 of 240 nM [1]. This represents a 24-fold lower potency for prucalopride. Furthermore, mosapride produced no significant effect on hERG current at relevant concentrations [1]. The rank order of hERG block potency is cisapride > renzapride > prucalopride > mosapride [1].

Cardiac safety hERG channel Proarrhythmic risk

Splice Variant Selectivity: Prucalopride Shows Distinct Affinity Profile Across 5-HT4 Receptor Splice Variants

Prucalopride exhibits a characteristic affinity profile across human 5-HT4 receptor splice variants that differs from other agonists. In a comparative study of five human 5-HT4 splice variants (a, b, c, d, g), prucalopride displayed pKi values ranging from 6.86 to 7.37 [1]. Tegaserod showed a higher overall affinity range (pKi: 7.38–7.91) but with a different variant selectivity pattern [1]. The direction of selectivity followed a common trend of lowest affinity at the (d) variant across ligands, but prucalopride's relative affinity for specific variants may be advantageous for studies targeting particular splice variant populations [1].

Receptor pharmacology Splice variant Signal transduction

Functional Efficacy: Prucalopride Acts as a Full Agonist in Gastrointestinal Tissues

In isolated guinea-pig colon preparations, prucalopride induced contractions with a pEC50 of 7.48 ± 0.06, an effect that was sensitive to a 5-HT4 receptor antagonist, confirming its agonist activity [1]. Prucalopride also relaxed rat oesophagus with a pEC50 of 7.81 ± 0.17 [1]. In contrast, tegaserod acts as a partial agonist in some human preparations, with intrinsic activity of 66% in longitudinal muscle myenteric plexus [2], and mosapride exhibits poor intrinsic activity at gastrointestinal 5-HT4 receptors [3]. Prucalopride's high intrinsic activity ensures robust and reproducible functional responses.

Functional assay Gastrointestinal motility Organ bath

Optimal Research Applications for Prucalopride Based on its Unique Pharmacological Profile


In Vitro Functional Studies of Gastrointestinal Motility Requiring High 5-HT4 Receptor Selectivity

Prucalopride's >290-fold selectivity for 5-HT4 receptors over other receptor subtypes, including 5-HT2A, 5-HT2B, 5-HT3, muscarinic, and nicotinic receptors [1], makes it an ideal tool for isolated tissue organ bath experiments (e.g., guinea-pig colon, rat oesophagus) where confounding off-target effects must be minimized. Its full agonist activity ensures robust and reproducible responses [1].

Cardiac Safety Profiling and In Vivo Studies Where hERG Liability is a Concern

Given its 24-fold lower potency for hERG channel inhibition compared to cisapride (IC50 5.7 μM vs. 240 nM) [2], prucalopride is the preferred 5-HT4 agonist for in vivo cardiovascular safety studies and for models of gastrointestinal disorders where proarrhythmic risk must be mitigated. Mosapride, while devoid of hERG effects, has lower 5-HT4 affinity [3].

Structure-Activity Relationship (SAR) Studies and Novel 5-HT4 Ligand Development

As a first-in-class benzofuran derivative with well-characterized binding affinities across multiple 5-HT4 receptor splice variants (pKi 6.86–7.37) [4], prucalopride serves as an excellent reference compound for medicinal chemistry campaigns aimed at developing next-generation 5-HT4 agonists with improved splice variant selectivity or gut-restricted properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for serotonin 4 receptor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.